chemical properties of 1-(3-chlorophenyl)cyclopentan-1-amine
chemical properties of 1-(3-chlorophenyl)cyclopentan-1-amine
An In-depth Technical Guide to the Chemical Properties of 1-(3-chlorophenyl)cyclopentan-1-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(3-chlorophenyl)cyclopentan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, reactivity, and potential applications based on its structural features. Detailed experimental protocols for its synthesis and analytical characterization are presented, underpinned by established chemical principles and insights from related molecular structures. The guide aims to serve as a foundational resource for the scientific exploration and utilization of this compound in medicinal chemistry and pharmacological research.
Introduction and Molecular Overview
1-(3-chlorophenyl)cyclopentan-1-amine is a tertiary amine featuring a cyclopentyl ring and a 3-chlorophenyl substituent attached to the same carbon atom that bears the amino group. This unique structural arrangement, combining a cyclic aliphatic moiety with an aromatic system, makes it a compound of interest in medicinal chemistry. The presence of a primary amine offers a reactive handle for derivatization, while the 3-chlorophenyl group influences its electronic properties and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[1]
The core structure shares features with various psychoactive compounds, suggesting potential interactions with biological targets within the central nervous system (CNS).[1][2] While specific research on 1-(3-chlorophenyl)cyclopentan-1-amine is not extensively documented in public literature, its chemical properties can be thoroughly understood through the analysis of its functional groups and by drawing parallels with structurally similar molecules. This guide provides the foundational knowledge necessary for its synthesis, characterization, and further investigation.
Physicochemical and Predicted Properties
A summary of the key physico is presented below. These properties are essential for designing experimental conditions for its synthesis, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClN | PubChemLite[3] |
| Molecular Weight | 195.69 g/mol | CymitQuimica[4] |
| CAS Number | 856563-65-0 | CymitQuimica[4] |
| Appearance | Solid (predicted) | - |
| Monoisotopic Mass | 195.08148 Da | PubChemLite[3] |
| Predicted XlogP | 2.5 | PubChemLite[3] |
| InChI Key | YOBFSMIZMFYSRN-UHFFFAOYSA-N | CymitQuimica[4] |
| SMILES | C1CCC(C1)(C2=CC(=CC=C2)Cl)N | PubChemLite[3] |
| Purity (Typical) | ≥98% | CymitQuimica[4] |
Note: Some properties, such as appearance, are predicted based on common characteristics of similar small molecules.
Synthesis and Mechanistic Considerations
The synthesis of 1-(3-chlorophenyl)cyclopentan-1-amine can be achieved through a variety of established organic synthesis routes. A logical and efficient pathway involves a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis. This multi-step synthesis is reliable and utilizes readily available starting materials.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(3-chlorophenyl)cyclopentan-1-amine.
Detailed Experimental Protocol: Synthesis
Part A: Synthesis of 1-(3-chlorophenyl)cyclopentan-1-ol
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq). Add a solution of 3-bromochlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the mixture until the magnesium is consumed.
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Addition of Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
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Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by Thin Layer Chromatography (TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by column chromatography if necessary.
Part B: Synthesis of 1-(3-chlorophenyl)cyclopentan-1-amine
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Ritter Reaction: Dissolve the crude 1-(3-chlorophenyl)cyclopentan-1-ol (1.0 eq) in acetonitrile (excess). Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (catalytic amount). Stir at room temperature overnight.
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Hydrolysis: Pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution to pH > 12. Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate amide.
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Extraction and Purification: Cool the mixture and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 1-(3-chlorophenyl)cyclopentan-1-amine, can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.[5]
Chemical Reactivity and Derivatization
The chemical reactivity of 1-(3-chlorophenyl)cyclopentan-1-amine is dominated by its primary amine and the chloro-substituted aromatic ring.
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Amine Group: The primary amine is nucleophilic and basic, readily undergoing reactions such as N-alkylation, N-acylation, and formation of imines. These reactions are fundamental for creating libraries of analogs for structure-activity relationship (SAR) studies.[1] For example, reaction with an acyl chloride in the presence of a non-nucleophilic base will yield the corresponding amide.
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Aromatic Ring: The 3-chlorophenyl group can participate in electrophilic aromatic substitution, although the chlorine atom is deactivating. More importantly, it can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 3-position.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 1-(3-chlorophenyl)cyclopentan-1-amine. A combination of chromatographic and spectroscopic techniques is recommended.[6]
Analytical Workflow
Caption: A standard workflow for the analytical characterization of the title compound.
Protocol: High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of the final compound.[6][7]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, start with 20% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection: UV at 220 nm and 254 nm.
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying the compound and any volatile impurities. Derivatization may be necessary to improve peak shape.[6]
-
Derivatization (Optional): To a vial containing ~1 mg of the amine in a suitable solvent (e.g., ethyl acetate), add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes.
-
GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Expected Spectroscopic Data
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¹H NMR: The spectrum should show characteristic signals for the aromatic protons (multiplets in the range of ~7.0-7.4 ppm) and the aliphatic protons of the cyclopentyl ring (multiplets in the range of ~1.5-2.5 ppm). The amine protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons (typically 120-140 ppm, including the carbon attached to chlorine at a distinct shift) and the aliphatic carbons of the cyclopentyl ring. The quaternary carbon attached to the amine and phenyl group will have a characteristic downfield shift.
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FT-IR: Key vibrational bands are expected for N-H stretching (a broad signal around 3300-3400 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2950 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Safety and Handling
The hydrochloride salt of 1-(3-chlorophenyl)cyclopentan-1-amine is classified with GHS05, indicating it can cause serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-(3-chlorophenyl)cyclopentan-1-amine is a compound with significant potential for research in medicinal chemistry due to its unique structural features. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic route, and robust analytical protocols for its characterization. The information presented herein serves as a valuable resource for scientists aiming to synthesize, analyze, and further explore the applications of this molecule and its derivatives in drug discovery and development.
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